molecular formula C19H12O6 B1230406 Pongapin CAS No. 481-99-2

Pongapin

Cat. No.: B1230406
CAS No.: 481-99-2
M. Wt: 336.3 g/mol
InChI Key: IGFBIJDAWSAJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pongapin is a furanoflavonoid compound naturally found in the plant Pongamia pinnata . This bioactive molecule is of significant interest in scientific research due to its diverse pharmacological potential. Research indicates that this compound exhibits notable nitric oxide-scavenging activity, a mechanism studied in the context of managing inflammatory skin conditions like psoriasis. In vitro studies have shown its activity to be considerable compared to standard controls, suggesting its role in quenching free radicals may be a key aspect of its bioactivity . Further investigations into its anticancer properties reveal that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cell lines, such as HeLa cervical cancer cells. Its mechanism appears to involve the modulation of intracellular reactive oxygen species (ROS) and the restriction of NF-κB nuclear translocation, leading to caspase-dependent apoptosis . Molecular docking studies also suggest that this compound interacts with various receptors, including interleukins (IL-17A, IL-17F, IL-23) and others implicated in autoimmune and inflammatory pathways, with binding energies comparable to some known therapeutic drugs . These properties make this compound a promising candidate for research in dermatology, immunology, and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 481-99-2 Molecular Formula: C19H12O6 Molecular Weight: 336.06 g/mol IUPAC Name: 2-(1,3-benzodioxol-5-yl)-3-methoxyfuro[2,3-h]chromen-4-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

481-99-2

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methoxyfuro[2,3-h]chromen-4-one

InChI

InChI=1S/C19H12O6/c1-21-19-16(20)12-3-5-13-11(6-7-22-13)18(12)25-17(19)10-2-4-14-15(8-10)24-9-23-14/h2-8H,9H2,1H3

InChI Key

IGFBIJDAWSAJIF-UHFFFAOYSA-N

SMILES

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5

Other CAS No.

481-99-2

Synonyms

2-(1,3-benzodioxol-5-yl)-3-methoxy-4H-furo(2,3-h)chromen-4-one
4H-furo(2,3-h)-1-benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-3-methoxy-
pongapin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Pongapin

Identification of Pongapin-Rich Botanical Sources this compound is primarily found in plants belonging to the Fabaceae family.

Pongamia pinnata (L.) Pierre as a Primary Source

Pongamia pinnata (L.) Pierre, also known as Millettia pinnata or Derris indica, is widely recognized as a significant source of this compound. globinmed.comijcrt.org This medium-sized evergreen tree is native to the coastal regions and plains of South Asia, Southeast Asia, and Australia. sdiarticle4.comdoc-developpement-durable.orgresearchgate.net It is commonly referred to as the Indian beech tree or Karanja. researchgate.netresearchgate.netscispace.com

Advanced Extraction Techniques for this compound The extraction of this compound from plant matrices involves various methods aimed at efficiently isolating the compound.

Solvent-Based Extraction Optimization Solvent extraction is a common method for isolating this compound and other flavonoids from Pongamia pinnata. The choice of solvent significantly impacts the extraction yield. Methanol, ethanol, ethyl acetate (B1210297), n-hexane, chloroform, petroleum ether, and acetone (B3395972) have been used in the extraction of compounds from different parts of the plant.sdiarticle4.comnih.govnih.govwisdomlib.orgworktribe.comphcog.comspu.edu.iqtci-thaijo.org

Optimization studies for the extraction of furanoflavonoids like Karanjin (B1673290) from P. pinnata seeds have explored parameters such as extraction temperature, extraction time, and solvent-to-drug ratio using methods like Response Surface Methodology (RSM). phcog.comphcog.com While these studies specifically focus on Karanjin, the principles of optimizing solvent extraction parameters are applicable to other furanoflavonoids like this compound, given their co-occurrence and similar chemical structures. Methanol has been identified as an effective solvent for the extraction of bioactive compounds from P. pinnata in initial phases. nih.govphcog.comphcog.com

Data on Extraction Yields (Illustrative based on related compounds/methods): While specific quantitative data solely for this compound yield across different solvents and methods is limited in the provided snippets, studies on co-occurring flavonoids like Karanjin and general flavonoid extraction from P. pinnata offer insights.

Plant PartSolventMethod (Implied/Used for similar compounds)NotesSource
Root barkMethanol then n-hexane/ethyl acetateSoxhlet extraction, fractionationUsed for isolation of Karanjin & this compound nih.govnih.gov
SeedsMethanolVarious (Maceration, Soxhlet, Reflux, UAE)Methanol found effective for Karanjin phcog.comphcog.com
SeedsPetroleum ether then EthanolSuspension, filtration, concentrationUsed for isolation of Karanjin spu.edu.iq
Seed oilMethanolLiquid-liquid extractionUsed for isolation of Karanjin sdiarticle4.come4journal.comresearchgate.net
Roots, stems, leavesEthanol (50-70%)Reflux extractionFor total flavonoids, 75-80% transfer rate google.com
Aerial partsHexane, Ethyl acetate, MethanolSequential extractionMethanol generally yielded higher extracts tci-thaijo.org

Chromatographic Separation and Purification Strategies Following extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds and achieving a high level of purity.

Column chromatography is a widely used technique for the separation and purification of this compound and other flavonoids from Pongamia pinnata extracts. sdiarticle4.comnih.govnih.gov Silica (B1680970) gel is a common stationary phase used in column chromatography for these compounds. Elution is typically performed using solvent systems of increasing polarity, such as mixtures of n-hexane and ethyl acetate. sdiarticle4.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are analytical and preparative techniques used for the separation and quantification of this compound and other furanoflavonoids. researchgate.netwisdomlib.orgphcog.comphcog.comsemanticscholar.orgresearchgate.net Reversed-phase columns, such as C18, are commonly employed with mobile phases consisting of mixtures of water or buffer (e.g., formic acid in water, KH2PO4 buffer) and organic solvents (e.g., methanol, acetonitrile). wisdomlib.orgsemanticscholar.org Gradient or isocratic elution can be used depending on the complexity of the extract and the desired separation. wisdomlib.orgsemanticscholar.org Detection is often done using UV or PDA detectors at appropriate wavelengths. wisdomlib.orgsemanticscholar.orgresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the separation and identification of this compound, often as a preliminary step or for method validation. spu.edu.iqresearchgate.netniscpr.res.in Silica gel plates are used as the stationary phase, and solvent systems like toluene:ethyl acetate or chloroform:methanol are employed. researchgate.net

Purification strategies often involve a combination of these chromatographic techniques. For example, initial separation might be performed using column chromatography, followed by further purification using preparative HPLC to obtain high-purity this compound. Recrystallization with suitable solvents, such as methanol, can also be employed as a final purification step for crystalline compounds like Karanjin, which may also be applicable to this compound depending on its physical form after initial isolation. spu.edu.iq

Column Chromatography Techniques Column chromatography is a widely used technique for the isolation of this compound from plant extracts. This method involves packing a stationary phase, commonly silica gel, into a column.nih.govnih.govThe plant extract, dissolved in a suitable solvent, is loaded onto the column. Mobile phases, typically a mixture of solvents with increasing polarity, are then passed through the column to elute the compounds.nih.govnih.gov

In the isolation of this compound, researchers have utilized silica gel columns with solvent systems consisting of n-hexane and ethyl acetate. By gradually increasing the polarity of the mobile phase (e.g., starting with n-hexane and then using mixtures like n-hexane-ethyl acetate in ratios such as 9:1), different compounds in the extract are separated based on their varying affinities for the stationary and mobile phases. nih.govnih.gov this compound, along with other flavonoids like Karanjin, has been successfully isolated from fractions eluted with specific ratios of n-hexane and ethyl acetate, such as 9:1. nih.govnih.gov

One study involving the root bark of P. pinnata extracted with methanol, followed by fractionation with n-hexane and ethyl acetate, reported subjecting the n-hexane concentrate to column chromatography using a silica gel column (60–120 mesh). Elution with n-hexane and subsequently with increasing polarity n-hexane-ethyl acetate mixtures led to the isolation of this compound with a reported purity of 98.5%. nih.gov Another study isolating flavonoids from P. pinnata seed oil also employed column chromatography over silica gel using a petroleum ether and ethyl acetate mixture (7:3) as the eluent. sdiarticle4.com

Thin-Layer Chromatography (TLC) Applications Thin-Layer Chromatography (TLC) is a simple, quick, and cost-effective chromatographic technique often used in the isolation and analysis of natural compounds, including this compound.researchgate.netiomcworld.comTLC is valuable for monitoring the separation process during column chromatography, assessing the purity of fractions, and for preliminary identification of compounds.sdiarticle4.comresearchgate.netiomcworld.com

In TLC, a stationary phase, typically silica gel, is coated on a plate. iomcworld.com The sample is spotted onto the plate, and the plate is developed in a mobile phase that moves up the plate by capillary action. iomcworld.com Compounds separate based on their differential migration along the plate, which is influenced by their polarity and interaction with the stationary and mobile phases. The separated compounds appear as spots, which can be visualized using UV light or staining reagents. researchgate.netiomcworld.comamazonaws.com

For the analysis of compounds from Pongamia pinnata, including this compound, TLC has been performed using silica gel plates and various solvent systems. Mixtures of petroleum ether and ethyl acetate in different ratios have been explored to optimize the separation of flavonoids. sdiarticle4.com For instance, a solvent mixture of petroleum ether and ethyl acetate (7:3) was found to be effective for standardizing the solvent system for column chromatography of P. pinnata seed oil extract, indicating its utility in separating components that would then be further purified by column chromatography. sdiarticle4.com TLC using a solvent system of n-hexane: chloroform: ethyl acetate (8:2:2) on silica gel has also been reported for the analysis of P. pinnata constituents with UV detection at 340 nm. amazonaws.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation, purification, and purity assessment of natural products like this compound.researchgate.netresearchgate.netinnovareacademics.inwisdomlib.orgHPLC offers higher resolution, sensitivity, and speed compared to traditional column chromatography and TLC.researchgate.netresearchgate.net

In HPLC, the stationary phase is packed into a column, and the mobile phase is pumped through the column at high pressure. wisdomlib.org The sample is injected into the system, and compounds are separated as they pass through the column based on their interactions with the stationary and mobile phases. A detector measures the compounds as they elute from the column, generating a chromatogram that shows peaks corresponding to different components. wisdomlib.org

HPLC is commonly employed for the quantitative analysis and purity determination of compounds isolated from Pongamia pinnata, including Karanjin and this compound. researchgate.netresearchgate.netinnovareacademics.inwisdomlib.org Reversed-phase HPLC (RP-HPLC) is a common mode used, where the stationary phase is non-polar and the mobile phase is polar. researchgate.net Mobile phases typically consist of mixtures of solvents such as methanol, water, and acetic acid or acetonitrile (B52724) and water. researchgate.netresearchgate.netwisdomlib.org

Studies have reported using RP-HPLC with a C18 column and an isocratic mobile phase of methanol: water: acetic acid (85:13.5:1.5) for the analysis of Karanjin from P. pinnata leaves, with UV detection at 300 nm. researchgate.netresearchgate.net While this method was specifically validated for Karanjin, similar RP-HPLC methods with adjusted mobile phase compositions are applicable for the analysis and isolation of this compound, often found alongside Karanjin. nih.govresearchgate.netinnovareacademics.in HPLC has been used to ascertain the purity of isolated compounds like Karanjin, and its application extends to the purity assessment of this compound. researchgate.netinnovareacademics.in Ultra-performance liquid chromatography (UPLC), a more advanced form of HPLC, has also been developed for the simultaneous determination of Karanjin and Pongamol (B1679048) in P. pinnata seed extract and oil, highlighting the use of advanced liquid chromatography for analyzing these compounds. wisdomlib.org

Data Table: Isolation of Flavonoids from Pongamia pinnata Root Bark by Column Chromatography nih.govnih.gov

Extraction SolventFractionation SolventsColumn Stationary PhaseElution Solvents (Increasing Polarity)Isolated Compounds (Examples)Purity (%)
Methanoln-hexane, Ethyl acetateSilica gel (60-120 mesh)n-hexane, n-hexane-ethyl acetate mixturesKaranjin, this compound, Karanjachromene, Pongachromene~98.5 (for Karanjin and this compound from 9:1 fraction) nih.govnih.gov

Sophisticated Spectroscopic and Analytical Characterization of Pongapin

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Confirmation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared light due to molecular vibrations poetrytranslation.orgvscht.cz. Different bonds and functional groups within a molecule absorb IR radiation at characteristic frequencies poetrytranslation.org.

Studies on pongapin and related flavonoids from Pongamia pinnata have utilized IR spectroscopy to confirm the presence of key functional groups. While a direct, detailed IR spectrum analysis specifically and solely for this compound with assigned peaks is not extensively detailed in the provided search results, general observations about flavonoid IR spectra can be inferred. For instance, the IR spectrum of Kanjone, another flavonoid from Pongamia pinnata, shows a stretching vibration peak at 1632 cm⁻¹, attributed to the C=O stretching, confirming the presence of a flavonoid structure sdiarticle4.com. The absence of broad bands around 1218 cm⁻¹ and 3300-3500 cm⁻¹ in Kanjone's spectrum indicates the absence of a hydroxyl group sdiarticle4.com. While these are specific to Kanjone, they illustrate the type of functional group information obtainable from IR spectroscopy of flavonoids. One study on this compound's IR spectrum noted a strong and broad peak at 1445 cm⁻¹ and a small but broad peak at 1625 cm⁻¹, but stated it was difficult to gain information about any key structural feature from these peaks alone, suggesting the need for more advanced techniques e4journal.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about chromophores and conjugated systems chula.ac.th. UV-Vis spectra are characterized by absorption maxima (λmax) at specific wavelengths.

This compound exhibits characteristic UV-Vis absorption spectra. When measured in methanol, its UV spectrum shows λmax at 250 nm and 330 nm, with a sharp peak edge at 340 nm sdiarticle4.come4journal.com. This spectral profile was noted as being different from other flavonoid spectra that were taken sdiarticle4.come4journal.com. UV-Vis spectroscopy is often used in conjunction with chromatographic techniques, such as HPLC-UV, where the UV detector monitors compounds eluting from the column based on their absorbance at a specific wavelength ijpsonline.comresearchgate.netsepscience.com.

Advanced Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of compounds within a mixture ijfmr.comamazonaws.com. These techniques are particularly crucial for the quantitative analysis of this compound and for profiling potential impurities present in extracts or samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of flavonoids like this compound. While specific validated HPLC methods solely for the quantitative analysis of this compound are not detailed in the provided results, HPLC methods have been developed and validated for the quantification of other furanoflavonoids from Pongamia pinnata, such as karanjin (B1673290) ijpsonline.comresearchgate.net. These methods typically involve reversed-phase C18 columns, isocratic or gradient mobile phases (often mixtures of methanol, water, and acetic acid or acetonitrile (B52724) and water), and UV detection at wavelengths around 300 nm or 254 nm spu.edu.iqijpsonline.comresearchgate.netmdpi.com. Such methods demonstrate the applicability of HPLC for the quantitative determination of furanoflavonoids in Pongamia pinnata extracts, a principle that would be applicable to this compound as well. The validation of these methods includes parameters like accuracy, precision, linearity, and specificity, ensuring reliable quantitative results ijpsonline.comresearchgate.netmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique, often coupled with mass spectrometry for the identification and quantification of volatile and semi-volatile compounds jmaps.insphinxsai.com. GC-MS has been used to analyze the chemical composition of Pongamia pinnata extracts and seed oil, identifying numerous compounds, including fatty acids and other phytochemicals scispace.comjmaps.insphinxsai.comphcogj.comresearchgate.net. While this compound itself might be less volatile than some compounds analyzed by GC-MS, related compounds like pongaglabrone have been identified using this technique in ethyl acetate (B1210297) extracts of Pongamia pinnata seeds researchgate.netresearchgate.net. GC-MS is particularly useful for comprehensive impurity profiling, allowing for the identification of various components in a complex mixture ijfmr.com.

Impurity profiling in pharmaceuticals and natural product extracts is critical for ensuring quality, safety, and efficacy sepscience.comamazonaws.comijpsonline.com. Chromatographic techniques, especially when coupled with spectroscopic detectors (hyphenated techniques), are indispensable for this purpose sepscience.comijfmr.comijpsonline.com. HPLC-UV is commonly used for the determination of known impurities, while techniques like LC-MS are employed for the identification of unknown impurities due to their high sensitivity and specificity sepscience.com. Although the provided information does not detail specific impurities of this compound identified through these techniques, the general principles of using advanced chromatography for impurity profiling in complex plant extracts apply. Impurity profiling helps in understanding the composition beyond the main compound and assessing the purity of isolated this compound.

The application of these advanced chromatographic techniques allows for precise quantitative analysis of this compound in various samples and provides a comprehensive profile of co-occurring compounds and potential impurities, contributing significantly to the quality control and characterization of this compound.

Spectroscopic Data for this compound (from search results):

Spectroscopy TypeSolventλmax (nm) / Peaks (cm⁻¹)NotesSource
UV-VisMeOH250, 330, (edge at 340)Looked different to other flavonoid spectra sdiarticle4.come4journal.com
IRNot specified1445 (strong, broad), 1625 (small, broad)Difficult to gain key structural info sdiarticle4.come4journal.com

Chromatographic Techniques Applied to Pongamia pinnata Extracts (relevant to this compound analysis):

TechniqueColumn TypeMobile PhaseDetectionApplicationSource
HPLCC18Methanol:Water:Acetic Acid (85:13.5:1.5)UV (300 nm)Quantitative analysis (Karanjin) ijpsonline.comresearchgate.net
HPLCZorbax Eclipse C8Acetonitrile (100%)UV (254 nm)Analysis (Karanjin) spu.edu.iq
HPLC-PDANot specifiedVarious (for flavonoid quantification)PDAQuantitative analysis (various flavonoids) mdpi.com
GC-MSElite 5 (capillary)Oven temp program (110-280°C)Mass detectorIdentification of chemical constituents sphinxsai.com
GC-MSVF-5MSHelium carrier gas, Oven temp programMS-MSAnalysis of headspace volatiles jmaps.in

Investigation of Pongapin S Biological Activities Pre Clinical Focus

Antioxidant and Free Radical Scavenging Mechanisms

Pre-clinical research has demonstrated the direct free-radical scavenging properties of Pongapin, particularly its ability to neutralize nitric oxide (NO). Nitric oxide is a significant signaling molecule in physiological processes, but its overproduction is implicated in various pathological conditions, including inflammation. nih.gov The capacity of a compound to scavenge nitric oxide can be a crucial indicator of its potential therapeutic effects.

In a study evaluating the free radical quenching property of furanoflavonoids from Pongamia pinnata, this compound was assessed for its nitric oxide scavenging effect. nih.govnih.govresearchgate.net The assay utilized sodium nitroprusside as a source of nitric oxide in an aqueous solution at physiological pH. nih.gov The concentration of nitrite, a stable product of nitric oxide's reaction, was measured spectrophotometrically using the Griess reagent to determine the extent of scavenging. nih.gov

The results revealed that this compound exhibited significant nitric oxide scavenging activity. nih.govnih.govresearchgate.net Specifically, it demonstrated a 68.05% inhibition of nitric oxide, a capacity notably higher than that of the standard antioxidant, ascorbic acid, which showed 11.60% inhibition under the same conditions. nih.govnih.govresearchgate.net This finding underscores this compound's potential as a direct scavenger of nitric oxide radicals, suggesting a mechanism by which it may counteract the detrimental effects of excessive NO production. nih.gov

In Vitro Nitric Oxide Scavenging Activity
CompoundPercentage Inhibition of Nitric Oxide (%)Reference
This compound68.05 nih.govnih.govresearchgate.net
Karanjin (B1673290)95.60 nih.govnih.gov
Ascorbic Acid (Standard)11.60 nih.govnih.gov

In the context of cancer cell lines, the effects of this compound on cellular redox homeostasis have been investigated, revealing complex, context-dependent activities. One study involving HeLa cervical cancer cells found that this compound, similar to the known anti-tumor agent Plumbagin, could significantly increase the levels of intracellular reactive oxygen species (ROS). nih.gov This pro-oxidant effect in cancer cells is linked to its cytotoxic and apoptotic mechanisms rather than a conventional antioxidant response. The elevation of ROS was associated with the stabilization of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor (I-κB) and a subsequent reduction in the expression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov While this highlights a mechanism relevant to its anti-tumor properties, it differs from the typical activation of protective antioxidant pathways like the Nrf2-Keap1 system.

Anti-inflammatory Signaling and Molecular Targets

A key molecular target in inflammatory processes is the transcription factor NF-κB, which governs the expression of numerous pro-inflammatory genes. tandfonline.com Under normal conditions, NF-κB is kept in an inactive state in the cytoplasm by its inhibitor, IκBα. tandfonline.com Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for inflammatory cytokines. tandfonline.com

Pre-clinical studies have identified that this compound can modulate this critical inflammatory pathway. Research on its effects in HeLa cells demonstrated that this compound treatment leads to a reduction in NF-κB expression. nih.gov This effect was linked to the stabilization of the I-κB inhibitor. nih.gov By preventing the degradation of I-κB, this compound effectively hinders the activation and nuclear translocation of NF-κB, thereby suppressing its capacity to promote the expression of inflammatory mediators. This provides a distinct molecular mechanism for the anti-inflammatory potential of this compound. Studies on extracts from Pongamia pinnata, which contains this compound, have also shown marked inhibition of NF-κB p65 nuclear translocation in primary macrophage cultures, supporting the role of the plant's constituents in targeting this pathway. tandfonline.comnih.gov

Currently, there is a lack of specific pre-clinical data detailing the direct effects of isolated this compound on the synthesis of prostaglandins or the activity of related enzymes such as cyclooxygenase (COX-1 and COX-2). Prostaglandins, particularly those derived from the COX-2 enzyme pathway, are critical mediators that sustain inflammatory responses and pain. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes, research has not yet elucidated whether this compound exerts its anti-inflammatory effects through a similar mechanism. jpp.krakow.pl

The carrageenan-induced paw edema model is a standard and highly reproducible pre-clinical assay used to evaluate the acute anti-inflammatory activity of novel compounds. springernature.com The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema, which involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins. science-line.commdpi.com Despite its widespread use for screening natural products, there are currently no available studies in the scientific literature that have specifically investigated the effect of the isolated compound this compound in the carrageenan-induced paw edema model.

Antimicrobial Efficacy and Mechanistic Insights

This compound, a furanoflavonoid primarily isolated from the Pongamia pinnata plant, has been a subject of scientific investigation for its potential antimicrobial properties. Pre-clinical studies have explored its efficacy against a range of pathogenic bacteria and fungi, delving into its mechanisms of action.

Research into the antibacterial effects of this compound, often as a component of Pongamia pinnata extracts, has demonstrated a broad spectrum of activity. These extracts have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Studies have identified significant antibacterial efficacy of extracts containing this compound against various human pathogenic bacteria. For instance, ethanolic leaf extracts of P. pinnata have shown notable zones of inhibition against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus. sphinxsai.com The activity also extends to Gram-negative pathogens such as Citrobacter freundii and Chromobacterium violaceum. Further investigations using different solvent extracts (chloroform, ethyl acetate (B1210297), and methanol) confirmed a strong antibacterial effect against Gram-positive species, including Bacillus subtilis and Listeria monocytogenes. researchgate.net The antibacterial properties of P. pinnata are attributed to its rich phytochemical composition, which includes furanoflavonoids like this compound and Karanjin. researchgate.netresearchgate.net

Below is a summary of the antibacterial activity observed for Pongamia pinnata extracts, which contain this compound, against various bacterial strains.

Bacterial StrainGram TypeType of ExtractObserved EffectReference
Micrococcus luteusGram-PositiveEthanolic Leaf ExtractZone of Inhibition (38 mm)
Staphylococcus aureusGram-PositiveEthanolic Leaf ExtractZone of Inhibition (37.8 mm)
Bacillus subtilisGram-PositiveEthyl Acetate & Methanol ExtractsZone of Inhibition (13-18 mm) researchgate.net
Listeria monocytogenesGram-PositiveEthyl Acetate & Methanol ExtractsZone of Inhibition (13-18 mm) researchgate.net
Chromobacterium violaceumGram-NegativeEthanolic Leaf ExtractZone of Inhibition (33.6 mm)
Citrobacter freundiiGram-NegativeEthanolic Leaf ExtractZone of Inhibition (17.6 mm)
Pseudomonas aeruginosaGram-NegativeEthyl Acetate ExtractZone of Inhibition (12.1 mm) researchgate.net

Note: The data represents findings from extracts of Pongamia pinnata, where this compound is a known constituent.

The antifungal potential of this compound and related compounds from P. pinnata has also been documented. researchgate.net Extracts containing these flavonoids have demonstrated considerable activity against a variety of fungal species. researchgate.net

Investigations have revealed inhibitory effects against human and plant fungal pathogens. Specific species that have been tested include Candida albicans, Epidermophyton floccosum, Alternaria solani, and Helminthosporium turcicum. researchgate.net The fungicidal properties are largely attributed to the presence of flavonoids and tannins within the plant extracts. researchgate.net The efficacy of these natural compounds highlights their potential for development into new antifungal agents, particularly in the context of rising resistance to conventional antibiotics. researchgate.net

Fungal SpeciesType of PathogenObserved EffectReference
Candida albicansHuman PathogenAntifungal Activity researchgate.net
Epidermophyton floccosumHuman PathogenFungicidal Effects researchgate.net
Alternaria solaniPlant PathogenFungicidal Effects researchgate.net
Helminthosporium turcicumPlant PathogenFungicidal Effects researchgate.net

Note: The data represents findings from extracts of Pongamia pinnata, where this compound is a known constituent.

While the precise antimicrobial mechanisms of purified this compound are still under detailed investigation, studies on P. pinnata extracts and related polyphenolic compounds offer significant insights. The proposed mechanisms are multifaceted, targeting fundamental microbial processes.

One suggested mechanism of action is the disruption of the microbial cell wall, which compromises the structural integrity of the pathogen, leading to cell death. researchgate.net Another proposed pathway involves interference with microbial protein synthesis, a critical process for cell growth and function. researchgate.net As a polyphenol, this compound may share mechanisms common to this class of compounds, which include disruption of the plasma membrane, inhibition of nucleic acid (DNA/RNA) synthesis, and induction of mitochondrial dysfunction. mdpi.com These actions effectively halt the pathogen's ability to replicate and survive.

Anticancer Potential and Cell Death Induction

In addition to its antimicrobial properties, this compound has emerged as a compound of interest in oncology research. Pre-clinical studies have focused on its ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

A key finding in the evaluation of this compound's anticancer potential is its ability to selectively inhibit the growth of cancer cells. nih.gov Studies have shown that this compound can differentially inhibit the proliferation of various cancer cell lines, with a particularly high efficacy observed against HeLa cervical cancer cells. nih.gov

Crucially, this inhibitory effect appears to be selective. Research has demonstrated that this compound has a very low inhibitory effect on the growth of normal, non-cancerous cells, such as mouse embryonic fibroblast cell lines. nih.gov This selectivity is a highly desirable characteristic for a potential anticancer agent. The mechanism behind this inhibition in HeLa cells is linked to a significant increase in intracellular reactive oxygen species (ROS). nih.gov This elevation in ROS is achieved through the stabilization of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor (I-κB) and a reduction in the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

A fundamental mechanism through which this compound exerts its anticancer effects is the disruption of the cancer cell cycle. Research has confirmed that this compound induces cell cycle arrest specifically at the G2/M phase in cervical cancer cells. nih.gov This halt in the cell cycle prevents the cancer cells from progressing through mitosis and dividing, thereby curbing proliferation.

The induction of G2/M arrest is accompanied by an increase in the SubG1 cell population, which is indicative of apoptosis. nih.gov Further analysis has shown that this process is associated with increased DNA damage, leading to the elevated expression of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov The apoptotic cell death induced by this compound is caspase-dependent and involves an increase in the Bax/Bcl-2 ratio, a critical regulator of the apoptotic pathway. nih.gov

Cell LineCancer TypeKey FindingMechanismReference
HeLaCervical CancerPotent growth inhibitionInduction of G2/M cell cycle arrest, ROS generation, apoptosis nih.gov
Mouse Embryonic Fibroblast (Normal)Non-cancerousVery low inhibitory effectN/A nih.gov

Mechanisms of Apoptosis Induction (e.g., Caspase-dependent pathways, Bax/Bcl-2 modulation)

This compound has been demonstrated to induce apoptosis in cancer cells through caspase-dependent pathways. nih.gov This process involves the activation of a cascade of caspases, which are cysteine-aspartic proteases that play a crucial role in programmed cell death. The induction of apoptosis by this compound is further validated by its ability to modulate the ratio of Bax to Bcl-2 proteins. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. nih.govmdpi.com An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. nih.govmdpi.com Pre-clinical studies have shown that this compound treatment leads to an increased expression of Bax, thereby shifting the balance towards apoptosis. nih.gov This modulation of the Bax/Bcl-2 ratio is a critical mechanism through which this compound exerts its anticancer effects. nih.gov

Table 1: Effect of this compound on Apoptotic Markers

MarkerEffect of this compound TreatmentReference
Caspase ActivationInduces caspase-dependent apoptosis nih.gov
Bax ExpressionIncreased nih.gov
Bcl-2 ExpressionModulated (leading to increased Bax/Bcl-2 ratio) nih.gov
Apoptosis InductionConfirmed by acridine orange/ethidium bromide dual staining and terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay nih.gov

Differential Modulation of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to significantly increase the levels of intracellular reactive oxygen species (ROS) in cancer cells. nih.gov ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. nih.govelsevierpure.com While low levels of ROS are involved in normal cellular signaling, excessive ROS production can lead to oxidative stress and induce apoptosis. nih.govelsevierpure.commdpi.com The pro-oxidant activity of this compound is a key aspect of its anticancer mechanism. By elevating ROS levels, this compound creates a state of oxidative stress that is toxic to cancer cells, which often have a compromised antioxidant defense system compared to normal cells. nih.govfrontiersin.org This differential modulation of ROS contributes to the selective cytotoxicity of this compound towards cancer cells. nih.gov

Influence on Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Signaling

This compound has been found to influence the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) signaling pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection and cellular stress. scienceopen.comnih.govnih.gov In the context of cancer, NF-κB is often constitutively active and promotes cell survival, proliferation, and inflammation. nih.gov Research has shown that this compound can reduce the expression of NF-κB. nih.gov This is achieved through the stabilization of the inhibitor of kappa B (I-κB) expression. nih.gov By preventing the degradation of I-κB, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes that are involved in cancer cell survival and proliferation. nih.gov

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Cancer Chemoprevention

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. mdpi.com The inhibition of these enzymes is a key strategy in cancer chemoprevention. mdpi.com While specific studies on the direct inhibitory effect of this compound on CYP1A1 and CYP1B1 are limited, flavonoids, the class of compounds to which this compound belongs, have been shown to possess inhibitory activity against these enzymes. mdpi.com CYP1B1 is overexpressed in a variety of human cancers, making it a viable target for anticancer therapies. nih.govnih.govmdpi.com The potential of this compound to inhibit CYP1A1 and CYP1B1 warrants further investigation as a mechanism for its chemopreventive properties.

Antidiabetic Activity and Enzyme Inhibition

Inhibition of Alpha-Glucosidase Activity

This compound has demonstrated inhibitory activity against alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. researchgate.net Alpha-glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. ukm.my Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. ukm.my This makes alpha-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes. rsc.org In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against alpha-glucosidase, highlighting its potential as a natural antidiabetic agent. researchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of this compound

CompoundIC50 Value (µg/mL)Reference
This compound116.5 ± 5.02 researchgate.net

Neuroprotective Properties and Acetylcholinesterase Inhibition

The potential for this compound to act as a neuroprotective agent has been an area of scientific inquiry, particularly through its association with extracts from Pongamia pinnata. Studies on the ethanolic extract of Pongamia pinnata stem bark, which contains this compound among other flavonoids, have demonstrated significant neuroprotective activity in rat models of monosodium glutamate-induced neurotoxicity. researchgate.netnih.gov Treatment with this extract showed an improvement in behavioral and locomotor activities, a decrease in lipid peroxidation, and a reduction in excitotoxicity. researchgate.net While these studies highlight the potential of the plant extract as a whole, they suggest that constituent furanoflavonoids like this compound may contribute to these neuroprotective effects. researchgate.netnih.gov Further research focusing on the isolated compound is necessary to delineate its specific contributions.

Immunomodulatory Effects and Management of Inflammatory Skin Conditions

This compound has been investigated for its potential role in modulating the immune response, particularly in the context of inflammatory skin conditions such as psoriasis. Psoriasis is an autoimmune disease characterized by the rapid growth of skin cells, driven by inflammatory pathways. nih.gov Pre-clinical research has focused on this compound's ability to interfere with key inflammatory mediators and cellular receptors involved in the pathogenesis of this condition.

Nitric oxide (NO) is a critical signaling molecule that has been found in increased concentrations in psoriatic plaques, where it contributes to the disease's inflammatory process. nih.gov Compounds capable of scavenging or quenching nitric oxide are therefore of significant interest as potential treatments for psoriasis. nih.gov

In an experimental study, this compound was evaluated for its free radical quenching properties. nih.govresearchgate.net Using a modified method to assess its scavenging effect against nitric oxide, this compound demonstrated a significant quenching activity of 68.05%. nih.govresearchgate.net This activity was notably higher than that of the standard, ascorbic acid, which showed an 11.60% scavenging effect in the same assay. nih.govresearchgate.net This result indicates that this compound can effectively reduce nitric oxide levels, suggesting a potential mechanism for its use in managing psoriasis by controlling the NO-mediated disease progression. nih.gov

Table 1: Nitric Oxide Scavenging Activity

CompoundScavenging Activity (%)
This compound68.05
Karanjin95.60
Ascorbic Acid (Standard)11.60

To further explore the mechanism of action of this compound in psoriasis, molecular docking studies have been conducted. These computational studies investigate the binding affinity of a ligand (this compound) to the active sites of specific protein receptors known to be involved in the psoriatic inflammatory cascade. nih.gov The receptors studied include Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), Interleukin-23 (IL-23), Retinoid-related orphan receptor gamma t (RORγt), and Toll-like receptor-7 (TLR-7). nih.govresearchgate.net

The docking scores, which represent the binding energy, indicated that this compound has a comparable binding efficiency to these receptors as Methotrexate, a standard drug used in psoriasis treatment. nih.govresearchgate.net A lower binding score signifies a higher binding efficiency. The results from these in-silico analyses suggest that this compound's potential therapeutic effect in psoriasis may be mediated through its interaction with these key pro-inflammatory receptors, thereby helping to control the disease. nih.gov

Table 2: Molecular Docking Scores of this compound with Psoriasis-Related Receptors

ReceptorThis compound Docking ScoreMethotrexate Docking Score
IL-17A-90.311-84.385
IL-17F-93.587-90.132
IL-23-107.03-101.44
RORγt-85.121-89.971
TLR-7-88.723-81.821

Structure Activity Relationship Sar Investigations and Synthetic Modifications of Pongapin

Elucidation of Key Pharmacophoric Groups for Biological Activity

The biological activity of pongapin is intrinsically linked to its distinct chemical structure, which is characterized by a furanoflavonoid core. This core consists of a chromen-4-one system fused with a furan (B31954) ring. Several key pharmacophoric groups are believed to be crucial for its bioactivity.

The furan ring fused to the chromone (B188151) nucleus is a significant contributor to the biological effects of this compound. This moiety is a common feature in many bioactive natural products and is known to participate in various biological interactions. In the context of anticancer activity, the planar furan ring can intercalate into DNA or interact with the active sites of enzymes.

The chromen-4-one (flavonoid) backbone is another essential component. Flavonoids are well-documented for their wide range of pharmacological properties, including antioxidant and anticancer effects. The arrangement of the aromatic rings and the carbonyl group in this backbone allows for interactions with various biological targets.

The methoxy (B1213986) group at the C-3 position of the chromone ring also plays a vital role. The presence and position of methoxy groups on the flavonoid scaffold are known to influence their anticancer activity. mdpi.compreprints.orgnih.gov Methoxy groups can affect the lipophilicity of the molecule, thereby influencing its cell membrane permeability and bioavailability. mdpi.compreprints.org They can also modulate the electronic properties of the molecule, which can impact its binding affinity to target proteins.

Furthermore, the 1,3-benzodioxole (B145889) moiety (also known as a methylenedioxy bridge) attached to the phenyl group at the C-2 position is a critical pharmacophoric feature. This group is found in numerous bioactive natural products and synthetic compounds and is known to enhance biological activity. chemicalbook.comnih.gov In some instances, the 1,3-benzodioxole group can act as a metabolic inhibitor, particularly of cytochrome P450 enzymes, which can increase the bioavailability and potency of the parent molecule. chemicalbook.com Studies on other compounds with this moiety suggest its importance in antitumor activity. nih.gov

Design and Chemical Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of this compound analogs are crucial steps in optimizing its therapeutic potential. By systematically modifying the core structure, researchers can explore the SAR and identify derivatives with improved activity, selectivity, and pharmacokinetic properties. While specific synthetic routes for a wide range of this compound analogs are not extensively documented in publicly available literature, general synthetic strategies for furanoflavonoids and related compounds can be applied.

One potential approach involves the modification of the furan ring. This could include the introduction of various substituents or even its replacement with other heterocyclic rings to investigate the impact on biological activity.

Another key area for modification is the chromen-4-one backbone. Synthetic strategies could focus on altering the substitution pattern of the aromatic rings. For instance, the position and number of methoxy groups could be varied to fine-tune the electronic and lipophilic properties of the molecule. mdpi.compreprints.org

Furthermore, inspiration can be drawn from the synthesis of derivatives of structurally related compounds like pongamol (B1679048). Studies have shown that pongamol can be chemically modified to produce oxazole (B20620) and pyrazole (B372694) derivatives, which have demonstrated significant anticancer activity. researchgate.net Similar synthetic transformations could potentially be applied to the this compound scaffold to generate novel derivatives.

Comparative Biological Evaluation of Synthesized Compounds

A critical aspect of SAR studies is the comparative biological evaluation of the parent compound and its synthesized analogs. Such studies provide valuable data on how specific structural modifications influence biological activity.

In a comparative study of this compound and the structurally similar furanoflavonoid, karanjin (B1673290), both compounds exhibited anticancer activity, but through different mechanisms. globalresearchonline.netnih.govresearchgate.net this compound was found to significantly increase intracellular reactive oxygen species (ROS) in HeLa cells, similar to the known anticancer agent plumbagin. nih.gov In contrast, karanjin was observed to decrease ROS levels. nih.gov This suggests that even minor structural differences between furanoflavonoids can lead to distinct biological outcomes.

Furthermore, in studies on nitric oxide (NO) scavenging activity, both this compound and karanjin demonstrated significant potential. nih.gov Karanjin, however, showed a higher percentage of NO inhibition compared to this compound, again highlighting the impact of subtle structural variations. nih.gov

To systematically evaluate this compound analogs, a panel of cancer cell lines would be utilized to determine their cytotoxic and antiproliferative effects. Key parameters such as the half-maximal inhibitory concentration (IC50) would be determined to quantify the potency of each compound.

Below is an interactive data table summarizing the comparative biological activities of this compound and Karanjin based on available research.

CompoundBiological ActivityCell LineKey FindingsReference
This compound AnticancerHeLaIncreases intracellular ROS; Induces G2/M arrest and apoptosis. nih.gov
Karanjin AnticancerHeLaDecreases intracellular ROS; Induces G2/M arrest and apoptosis. nih.gov
This compound Nitric Oxide Scavenging-Significant NO scavenging activity. nih.gov
Karanjin Nitric Oxide Scavenging-Higher NO scavenging activity than this compound. nih.gov

Optimization of Structural Features for Enhanced Efficacy and Selectivity

The ultimate goal of SAR investigations and synthetic modifications is to optimize the structural features of this compound to develop a drug candidate with enhanced efficacy and selectivity. Based on the understanding of its key pharmacophoric groups and the comparative biological evaluation of related compounds, several strategies for optimization can be proposed.

Fine-tuning Lipophilicity: The methoxy group on the this compound structure contributes to its lipophilicity, which is crucial for cell membrane permeability. mdpi.compreprints.org By synthesizing analogs with varying numbers and positions of methoxy groups, it may be possible to achieve an optimal balance between lipophilicity for cell uptake and sufficient water solubility for bioavailability.

Enhancing Target Specificity: Modifications to the furan ring and the 1,3-benzodioxole moiety could lead to increased selectivity for specific cancer-related targets. For instance, altering the substituents on these rings could enhance binding affinity and specificity for a particular enzyme or receptor involved in cancer progression. This could potentially reduce off-target effects and improve the therapeutic index.

Modulating Redox Properties: The differential effects of this compound and karanjin on ROS levels suggest that the furanoflavonoid core can be modified to either enhance or reduce oxidative stress. nih.gov For cancer therapies that rely on inducing oxidative stress in cancer cells, analogs that amplify ROS production could be developed. Conversely, for other therapeutic applications, modifications that enhance antioxidant properties might be desirable.

Hybrid Molecule Design: Another optimization strategy involves creating hybrid molecules that combine the pharmacophoric features of this compound with those of other known anticancer agents. This approach could lead to compounds with dual mechanisms of action or synergistic anticancer effects.

Biosynthesis and Metabolic Pathways of Pongapin in Plants

Elucidation of the Furanoflavonoid Biosynthetic Pathway in P. pinnata

The furanoflavonoid biosynthetic pathway in P. pinnata leads to the production of compounds like pongapin and karanjin (B1673290). Flavonoids, in general, are derived from the phenylpropanoid pathway and the acetate (B1210297) pathway. The furanoflavonoids found in P. pinnata are characterized by a furan (B31954) ring fused to a flavone (B191248) backbone. While the detailed metabolic insights specifically into this compound biosynthesis in P. pinnata are still being characterized, the general flavonoid pathway involves enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) which are involved in the formation of the flavonoid backbone from chalcone precursors researchgate.netnih.gov. The furan ring structure in karanjin and pongamol (B1679048) is proposed to be derived from dehydrotremetone (B1202448) and the flavonoid backbone is biosynthesized from chalcone researchgate.net. These are then rearranged by enzymes like chalcone isomerase (CHI) to form furanoflavonoids researchgate.net.

Identification of Key Enzymes and Genes Involved in this compound Synthesis

The biosynthesis of flavonoids, including furanoflavonoids like this compound, involves a series of enzymatic reactions catalyzed by specific proteins encoded by corresponding genes. In the context of P. pinnata, research has begun to identify genes involved in key metabolic pathways, including flavonoid biosynthesis. A study involving genome sequencing and analysis of P. pinnata identified 22 scaffolds encoding for proteins involved in flavonoid biosynthesis. nih.govfrontiersin.org. While specific enzymes directly catalyzing the formation of this compound have not been fully elucidated, the general flavonoid pathway involves enzymes such as CHS, CHI, flavone synthases (FNS), and flavonol synthases (FLS), which are involved in the upstream biosynthesis of flavones and flavonols nih.gov. Enzymes like Cytochrome P450 (CYP450) are also known to be involved in various steps of flavonoid biosynthesis, including hydroxylation and methylation reactions, which could be relevant to the structure of this compound. mdpi.com Further research is needed to specifically identify and characterize the enzymes and genes unique to the this compound branch of the furanoflavonoid pathway in P. pinnata.

Regulation of this compound Accumulation in Different Plant Organs and Developmental Stages

The accumulation of secondary metabolites like this compound can vary significantly in different plant organs and throughout developmental stages. In P. pinnata, this compound has been isolated from the root bark, while karanjin, another furanoflavonoid, was first isolated from the seeds researchgate.netresearchgate.net. Studies on seed development in P. pinnata have primarily focused on oil content and fatty acid composition, which change as the seed matures researchgate.netresearchgate.net. For example, oil content gradually increases during seed maturation researchgate.netresearchgate.net. While specific data on the accumulation of this compound across different organs and developmental stages is limited in the provided search results, research on other flavonoids in plants indicates that their accumulation can be influenced by developmental cues and environmental factors mdpi.com. MicroRNAs (miRNAs) are also known to play important regulatory roles in plant development, including seed development, and have been investigated in P. pinnata seeds, with some differentially expressed miRNAs identified across developmental phases. nih.gov These regulatory elements could potentially influence the expression of genes involved in this compound biosynthesis.

Computational and in Silico Approaches in Pongapin Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand (such as Pongapin) when bound to a protein target. This allows researchers to estimate the binding affinity and understand the key interactions stabilizing the complex.

Studies have employed molecular docking to investigate this compound's interactions with various biological targets. For instance, molecular docking was used to assess the binding of this compound to α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes management. The docking analysis revealed a binding affinity of -7.564 kcal/mol for this compound with α-glucosidase. researchgate.net

This compound has also been subjected to molecular docking studies against receptors implicated in psoriasis, including IL-17A, IL-17F, IL-23, RORγt, and TLR-7. The docking scores obtained for this compound with these receptors were found to be comparable to those of Methotrexate, a known drug used in the treatment of psoriasis. nih.govwikipedia.org

Furthermore, in silico studies exploring potential therapeutic agents for age-related macular degeneration (AMD) have included molecular docking of this compound with relevant receptors such as P2X7, PPAR, RAGE, and TLR3. These studies compared the binding efficiency of this compound with known compounds like Quercetin and the drug Pazopanib. wikipedia.org

While specific binding scores for this compound across all these AMD targets were not detailed, the study indicated that the binding efficiency of the tested flavonoids, including this compound, with PPAR, RAGE, and TLR3 receptors was comparable to or higher than that of Quercetin in some cases. wikipedia.org

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering insights into the stability of the complex and the conformational changes that occur upon binding. researchgate.net

MD simulations have been utilized in the study of this compound, particularly in the context of its interaction with α-glucosidase. Simulations conducted over a 200 ns period confirmed that the complex formed between this compound and α-glucosidase remained stable throughout the simulation. researchgate.netfishersci.ca This stability observed in MD simulations supports the favorable interactions predicted by molecular docking and suggests the potential for sustained inhibitory activity. MD simulations can serve to further investigate the interactions between a ligand and a protein and support molecular docking results. nih.govuni.lu

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a compound's reactivity, stability, and potential interaction sites. fishersci.cathegoodscentscompany.comnih.govnih.gov

DFT calculations have been applied to this compound to assess its chemical reactivity and determine quantum chemical reactivity descriptors. These calculations can reveal important electronic properties, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and their corresponding energy gaps. For this compound, DFT calculations indicated that the HOMO and LUMO orbitals are localized in the benzene (B151609) ring, and the energy gap between HOMO and LUMO was determined. researchgate.net Understanding these electronic properties is crucial for predicting how this compound might interact with other molecules and biological targets.

In Silico Predictive Models for Biological Activity Screening (e.g., virtual screening)

In silico predictive models and virtual screening techniques are powerful computational approaches used to screen large libraries of compounds and predict their potential biological activities. These methods can significantly expedite the early stages of drug discovery by prioritizing compounds that are most likely to exhibit desired properties. uni.lunih.govnih.govguidetopharmacology.orgmims.com

Future Perspectives and Emerging Research Directions for Pongapin

Discovery of Novel Biological Activities and Untapped Therapeutic Potential

Research into Pongapin continues to uncover novel biological activities, suggesting untapped therapeutic potential. In silico studies have explored this compound's potential therapeutic effects for age-related macular degeneration (AMD), indicating good binding efficiency with receptors responsible for the condition, such as TLR3. nih.gov While other flavonoids from P. pinnata, like Karanjachromene and Pongachromene, showed potentially better binding affinities with certain AMD-related receptors in these in silico analyses, this compound still demonstrated comparable binding to Quercetin and Pazopanib for some targets. nih.gov

Beyond AMD, Pongamia pinnata extracts and isolated compounds, including flavonoids like this compound, have shown a broad spectrum of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. nih.govresearchgate.netopenmedicinalchemistryjournal.com These findings suggest that further investigation into this compound specifically could reveal its contribution to these activities and potentially identify new therapeutic applications. For instance, the plant's traditional use for skin diseases, wounds, piles, and other ailments points towards potential applications that could be explored for this compound. nih.govresearchgate.net Studies have also indicated the potential of P. pinnata extracts and compounds against skin cancer and as nephroprotective agents, highlighting areas where this compound's specific role could be investigated. openmedicinalchemistryjournal.comnih.gov

Application of Advanced '-omics' Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

Advanced '-omics' technologies, such as metabolomics and proteomics, offer powerful tools for gaining a holistic understanding of this compound's effects and its role within the plant. Metabolomics involves the comprehensive analysis of metabolites within biological samples, while proteomics focuses on the large-scale study of proteins, including their abundance and functions. humanspecificresearch.orgnih.gov

Integrating metabolomics and proteomics can provide in-depth insights into the mechanisms of metabolite transformation and protein expression. frontiersin.org This approach can help reveal important information about growth, development, and metabolic regulation in plants. frontiersin.org By applying these technologies to Pongamia pinnata, researchers can potentially map the biosynthetic pathways leading to this compound production, understand how its levels are affected by environmental factors or genetic variations, and identify proteins involved in its synthesis or degradation. researchgate.net Furthermore, applying these technologies to biological systems treated with this compound could help elucidate its effects on cellular metabolism and protein expression, providing a more complete picture of its mechanism of action and identifying potential biomarkers of its activity. uninet.edunih.govrevespcardiol.org While the provided search results discuss the application of omics technologies in general biological and plant research, their specific application to this compound biosynthesis or its effects requires further dedicated investigation. humanspecificresearch.orgnih.govfrontiersin.orgresearchgate.netuninet.edunih.govrevespcardiol.orgmdpi.comnih.govblogspot.com

Development of Sustainable Production Strategies (e.g., Plant Cell Culture, Biosynthesis Optimization)

Developing sustainable methods for producing this compound is crucial for its potential future applications. Plant cell and tissue cultures present a promising alternative to traditional cultivation for the controlled production of secondary metabolites like this compound. nih.govresearchgate.netnih.gov These techniques can offer a more reliable and predictable source of phytochemicals, independent of environmental conditions and seasonal variations. nih.govresearchgate.net

Research in plant cell culture focuses on optimizing conditions, selecting high-producing cell lines, and employing techniques such as precursor feeding and elicitation to enhance the production of desired compounds. nih.govresearchgate.netnih.govmdpi.com Elicitation, which involves applying stress factors to trigger defense responses and induce the biosynthesis of secondary metabolites, is one strategy being explored to increase the yield of valuable compounds in plant cell cultures. mdpi.comfrontiersin.org Bioreactors are also key for the commercial production of secondary metabolites from plant cell suspension cultures. nih.gov

Optimizing the biosynthesis of this compound within P. pinnata or through plant cell culture could involve understanding the specific enzymatic steps and regulatory mechanisms involved. researchgate.net While the search results highlight general strategies for sustainable production of secondary metabolites through plant cell culture and biosynthesis optimization, specific studies focused on this compound production using these methods would be valuable future research directions. nih.govresearchgate.netnih.govmdpi.comfrontiersin.orghorizon-europe.gouv.fruns.ac.rspan.plmdpi.comicm.edu.pl

Exploration of this compound's Role in Plant Chemical Ecology and Defense Mechanisms

This compound, as a secondary metabolite produced by Pongamia pinnata, likely plays a role in the plant's chemical ecology and defense mechanisms. Plants produce a diverse array of secondary metabolites, including flavonoids, which can function in defense against herbivores and pathogens. frontiersin.orgnih.govcore.ac.uk These defenses can be constitutive (always present) or induced upon attack. nih.gov

Investigating this compound's specific role in deterring herbivores or inhibiting the growth of pathogens would contribute to understanding the ecological interactions of P. pinnata. Research could explore whether this compound acts as an antifeedant, a toxin, or has antimicrobial properties that protect the plant. nih.gov Studies on other plant defense mechanisms, such as the conversion of stored precursors to active defensive compounds upon tissue damage (activated defense), provide a framework for investigating similar roles for this compound. carsten-thoms.netresearchgate.netmax-planck-innovation.de Understanding this compound's contribution to the plant's defense system could also inform strategies for utilizing it as a natural pesticide or in developing resistant crop varieties.

Synergistic Interactions of this compound with Other Phytochemicals

The biological effects observed with Pongamia pinnata extracts are likely due to the combined action of multiple phytochemicals present, potentially including synergistic interactions. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.com

Research has begun to explore synergistic interactions among compounds from P. pinnata. For instance, studies using high-speed counter-current chromatography (HSCCC) combined with isobolographic analysis have identified synergistic effects between Karanjin (B1673290) and other components in P. pinnata extracts in terms of toxicity. mdpi.comresearchgate.net While this compound was also present in the extracts studied, it was excluded as a synergist in one specific toxicity assay using subtracted residues. mdpi.comresearchgate.net However, this does not rule out the possibility of this compound exhibiting synergistic interactions with other phytochemicals in different biological contexts or for different activities. Future research could specifically investigate potential synergistic effects between this compound and other isolated compounds from P. pinnata for various biological activities, such as antioxidant, anti-inflammatory, or anticancer effects. juniperpublishers.com Understanding these interactions is crucial for fully appreciating the therapeutic potential of P. pinnata extracts and for developing multi-component therapeutic formulations.

Mechanistic Deep-Diving into Cellular and Molecular Targets

A key area for future research is to conduct a mechanistic deep-diving into the cellular and molecular targets of this compound. While some studies have begun to explore its interactions with specific proteins or pathways, a comprehensive understanding of how this compound exerts its biological effects at the molecular level is still needed.

In silico studies have predicted this compound's binding to receptors involved in age-related macular degeneration (AMD), such as TLR3. nih.gov Furthermore, research has shown that this compound, along with Lanceolatin B, can block the cell cycle at the G0-G1 phase and repress cyclin D1 levels in certain breast cancer cells, suggesting an interaction with cell cycle regulatory mechanisms. worktribe.comhumanjournals.com Molecular modeling studies have also demonstrated the interaction pattern of this compound with CYP1A1, an enzyme involved in the metabolism of various compounds, including procarcinogens. worktribe.comhumanjournals.com Another study indicated that this compound might induce caspase-dependent apoptosis in cancer cells, potentially by affecting the Bax/Bcl-2 ratio. researchgate.net In silico evaluations have also explored this compound's potential to inhibit neuronal apoptosis via NMDAR and caspase-3 in the context of ischemic stroke. unair.ac.id

Future research should aim to validate these predicted interactions through in vitro and in vivo studies. Identifying the specific proteins, enzymes, or signaling pathways that this compound directly interacts with will provide a clearer picture of its mechanism of action. Techniques such as target identification assays, protein binding studies, and detailed cell signaling analysis will be essential for this mechanistic deep-diving. Understanding these targets is fundamental for rational drug design and for predicting potential off-target effects.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for identifying Pongapin in plant extracts?

  • Methodology:

  • UV-Vis Spectroscopy: Use methanol solutions to detect characteristic peaks at 250, 330, and 340 nm, indicative of flavonoid chromophores .
  • FTIR: Analyze functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹), though discrepancies in skeletal vibrations may require cross-validation with NMR .
  • NMR: Apply ¹H and ¹³C NMR to confirm the flavonoid backbone and substituents. For example, aromatic protons in this compound appear between δ 6.5–7.5 ppm .
    • Data Validation: Compare results with published spectral libraries and isolate pure compounds using column chromatography to avoid interference.

Q. How can researchers optimize this compound isolation from Pongamia pinnata seeds?

  • Experimental Design:

  • Extraction: Use Soxhlet extraction with polar solvents (e.g., methanol) to maximize yield .
  • Purification: Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Yield Optimization: Adjust solvent ratios and temperature; typical yields range from 0.2–0.5% (w/w) .

Advanced Research Questions

Q. How to resolve contradictions in FTIR data when characterizing this compound?

  • Case Study: FTIR spectra of this compound may show deviations from typical flavonoid patterns due to unique substituents (e.g., methoxy groups) .
  • Resolution Strategies:

  • Combine 2D-NMR (COSY, HMBC) to map carbon-proton correlations and confirm substituent positions.
  • Validate with HR-MS to confirm molecular formula (C₁₉H₁₂O₆; [M+H]+ = 336.0743) .
  • Cross-reference with X-ray crystallography if single crystals are obtainable.

Q. What experimental models are suitable for studying this compound’s cytotoxic activity?

  • Pharmacological Design:

  • In Vitro: Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (IC₅₀ values typically 10–50 µM) .
  • Mechanistic Studies: Employ flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays.
  • Controls: Compare with known flavonoids (e.g., quercetin) to contextualize potency .
    • Data Interpretation: Use ANOVA for dose-response analyses and address variability with triplicate experiments.

Q. How to address inconsistencies in this compound’s reported bioactivity across studies?

  • Contradiction Analysis:

  • Source Variability: Differences in plant origin, extraction methods, or compound purity (e.g., ≥95% purity required for reliable assays) .
  • Assay Conditions: Standardize protocols (e.g., incubation time, serum concentration) to minimize confounding factors.
  • Meta-Analysis: Systematically review literature using PRISMA guidelines to identify trends or outliers .

Methodological Recommendations

  • Reproducibility: Document extraction and analysis protocols in detail (solvent ratios, instrument settings) to enable replication .
  • Ethical Compliance: For pharmacological studies, adhere to OECD guidelines for in vitro assays and declare conflicts of interest .
  • Interdisciplinary Collaboration: Partner with chemists and biologists to address structural and functional research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pongapin
Reactant of Route 2
Reactant of Route 2
Pongapin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.